1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]imidazole core substituted with a piperidine ring and an ethoxyethyl group. The molecular formula of this compound is C₁₆H₂₄ClN₃O, with a molecular weight of approximately 309.83 g/mol . This compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, also known by its brand name Bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist (). This means it blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors. Research has shown Bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) ().
Beyond its established use as an antihistamine, Bilastine is being explored for its potential applications in other areas. Studies suggest Bilastine may have a role in managing symptoms of allergic conjunctivitis () and atopic dermatitis (eczema) (), although more research is needed.
Compared to some other antihistamines, Bilastine offers several advantages in research settings. Due to its long-lasting effects, a single daily dose is typically sufficient, which can improve patient compliance in clinical trials (). Additionally, Bilastine exhibits minimal central nervous system (CNS) depressant effects, making it a good option for studying histamine's role in non-CNS-related conditions ().
The chemical reactivity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride can be attributed to the presence of functional groups such as the piperidine nitrogen and the benzimidazole moiety. Key reactions may include:
Research indicates that 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to interact with various biological targets suggests it may influence pathways related to pain and inflammation. Additionally, its structural similarity to other bioactive compounds indicates potential pharmacological applications .
The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves several steps:
The applications of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride are diverse:
Interaction studies involving 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride have focused on its binding affinity to specific receptors and enzymes. Preliminary studies suggest that it may interact with targets involved in inflammatory responses and pain modulation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 38385-95-4 | 0.82 |
tert-Butyl 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1181267-36-6 | 0.78 |
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 3543-73-5 | 0.76 |
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 | 0.64 |
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | 3671-65-6 | 0.57 |
Uniqueness: The unique combination of the ethoxyethyl group and the specific arrangement of the piperidine and benzimidazole rings distinguishes this compound from others in its class, potentially contributing to its unique biological activities and interactions .